Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate
Overview
Description
Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate: is an organic compound characterized by the presence of a phenanthrene ring substituted with fluorine atoms and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of 1,3-difluorophenanthrene with a suitable acyl chloride, followed by esterification with methanol under acidic conditions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide as a solvent, with the nucleophile added slowly to control the reaction rate.
Major Products Formed
Oxidation: Formation of 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoic acid.
Reduction: Formation of 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The phenanthrene ring structure allows for π-π stacking interactions with aromatic amino acids in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-difluorophenyl)-2-fluoropropanoate
- Methyl 2-(1,3-difluorobenzyl)-2-fluoropropanoate
- Methyl 2-(1,3-difluoronaphthyl)-2-fluoropropanoate
Uniqueness
Methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate is unique due to the presence of the phenanthrene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different reactivity patterns and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-(1,3-difluorophenanthren-2-yl)-2-fluoropropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O2/c1-18(21,17(22)23-2)15-14(19)9-13-11-6-4-3-5-10(11)7-8-12(13)16(15)20/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNLZSMOKWUTPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C2C(=C1F)C=CC3=CC=CC=C32)F)(C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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